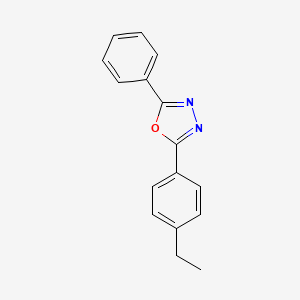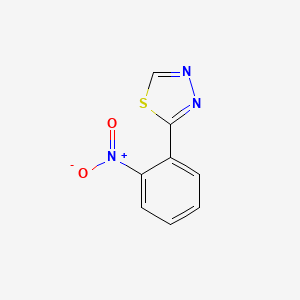
2-(2-Nitrophenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Nitrophenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the nitrophenyl group at the 2-position of the thiadiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzoyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds as follows:
Formation of Thiosemicarbazone: 2-nitrobenzoyl chloride reacts with thiosemicarbazide to form 2-nitrobenzoyl thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Nitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro group or other substituents on the aromatic ring.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(2-Aminophenyl)-1,3,4-thiadiazole.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
科学的研究の応用
2-(2-Nitrophenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized thiadiazoles.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound have shown promise in preclinical studies for treating various diseases.
Industry: Used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-(2-Nitrophenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes, receptors, or other molecular targets. For example, its antimicrobial activity could be due to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. The exact molecular pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-(4-Nitrophenyl)-1,3,4-thiadiazole: Similar structure but with the nitro group at the 4-position.
2-Phenyl-1,3,4-thiadiazole: Lacks the nitro group, leading to different chemical properties.
2-(2-Aminophenyl)-1,3,4-thiadiazole: Reduction product of 2-(2-Nitrophenyl)-1,3,4-thiadiazole.
Uniqueness
This compound is unique due to the presence of both the nitro group and the thiadiazole ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The nitro group can participate in various chemical transformations, making the compound versatile for synthetic applications.
特性
CAS番号 |
353498-24-5 |
|---|---|
分子式 |
C8H5N3O2S |
分子量 |
207.21 g/mol |
IUPAC名 |
2-(2-nitrophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)7-4-2-1-3-6(7)8-10-9-5-14-8/h1-5H |
InChIキー |
RVIKHNSRMLDCSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NN=CS2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)
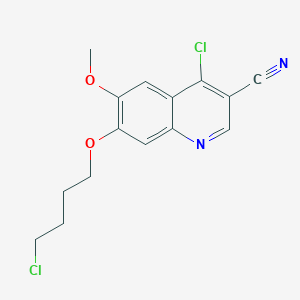

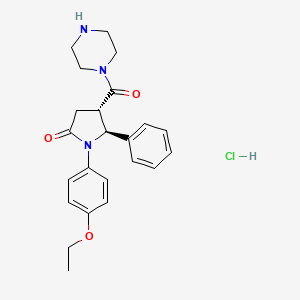
![(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide](/img/structure/B12909568.png)
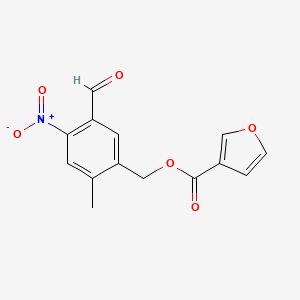
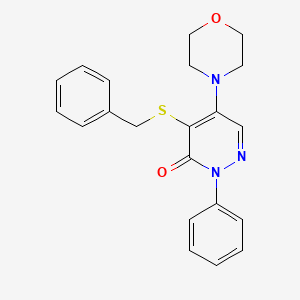
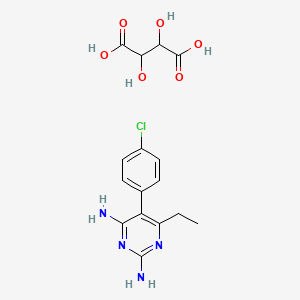

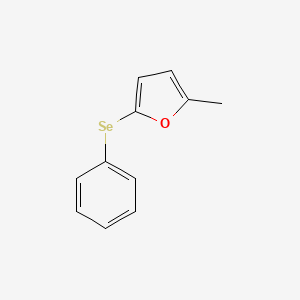

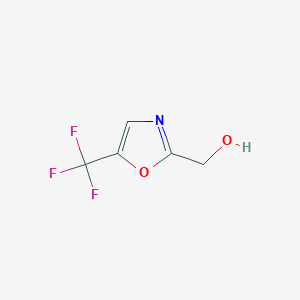
![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)
